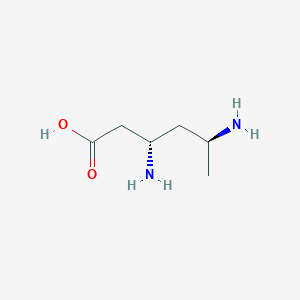

(3S,5S)-3,5-diaminohexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

34281-55-5 |

|---|---|

Molecular Formula |

C6H14N2O2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

(3S,5S)-3,5-diaminohexanoic acid |

InChI |

InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/t4-,5-/m0/s1 |

InChI Key |

NGDLSXMSQYUVSJ-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@@H](C[C@@H](CC(=O)O)N)N |

Canonical SMILES |

CC(CC(CC(=O)O)N)N |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways

Natural Occurrence and Biological Distribution

Presence as a Primary Metabolite across Biological Systems

(3S,5S)-3,5-diaminohexanoic acid is recognized as a primary metabolite, indicating its direct involvement in the fundamental growth, development, and reproduction of the organisms in which it is found. hmdb.ca While not universally distributed, its presence is essential for the specific metabolic functions of the organisms that synthesize it. It exists in all living organisms, from bacteria to humans. hmdb.ca

Identification in Microbial and Eukaryotic Organisms

The primary identification of this compound has been in the context of microbial metabolism, particularly in bacteria that perform anaerobic degradation of amino acids. The bacterium Clostridium sticklandii is a notable example where this compound is an intermediate in the lysine (B10760008) degradation pathway. wikipedia.org While its presence is well-documented in certain bacteria, information regarding its natural occurrence in eukaryotic organisms is less prevalent in scientific literature. However, it has been detected in tissues of various animals, including anatids (ducks, geese, swans), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica), although it has not been quantified in these organisms. hmdb.ca

Enzymatic Mechanisms of Formation and Interconversion

The formation of this compound is intrinsically linked to the activity of a specific class of enzymes known as aminomutases.

Aminomutase-Dependent Biosynthetic Routes

The biosynthesis of this compound is a key step in the lysine degradation pathway. The direct precursor to this compound is (3S)-3,6-diaminohexanoate, also known as β-lysine. wikipedia.orgmimedb.org The conversion is a reversible isomerization reaction, highlighting the dynamic role of this pathway.

Role of Specific Enzyme Classes (e.g., Lysine 5,6-Aminomutase)

The enzyme responsible for the conversion of (3S)-3,6-diaminohexanoate to (3S,5S)-3,5-diaminohexanoate is β-lysine 5,6-aminomutase (EC 5.4.3.3). wikipedia.org This enzyme belongs to the family of isomerases, specifically the intramolecular transferases that move amino groups. wikipedia.org

The systematic name for this enzyme is (3S)-3,6-diaminohexanoate 5,6-aminomutase. wikipedia.org It is a cobamide-dependent enzyme, requiring a derivative of vitamin B12 as a cofactor for its catalytic activity. wikipedia.org The reaction mechanism involves the transfer of an amino group from the 6th carbon to the 5th carbon of the hexanoate (B1226103) backbone.

Interestingly, the enzyme classified as D-lysine 5,6-aminomutase (EC 5.4.3.4) is also capable of catalyzing the reversible reaction of L-β-lysine to 3,5-diaminohexanoic acid, in addition to its primary function of converting D-lysine to 2,5-diaminohexanoate. wikipedia.org This enzyme requires both pyridoxal (B1214274) 5'-phosphate and adenosylcobalamin to be active and is part of the 'AdoMet radical' (radical SAM) family. genome.jp

Integration into Broader Metabolic Networks

The formation of this compound is a critical step within the broader metabolic pathway of lysine degradation. wikipedia.orgmimedb.org In organisms like Clostridium sticklandii, lysine is anaerobically broken down to produce equimolar amounts of acetate (B1210297) and butyrate, which are important end-products of their fermentation metabolism. wikipedia.org

The pathway begins with the conversion of L-lysine to (3S)-3,6-diaminohexanoate by the enzyme lysine 2,3-aminomutase. mimedb.org Subsequently, β-lysine 5,6-aminomutase catalyzes the formation of (3S,5S)-3,5-diaminohexanoate. wikipedia.orgmimedb.org This intermediate is then further metabolized to contribute to the production of the aforementioned short-chain fatty acids. This integration demonstrates how the synthesis of this compound is not an isolated event but a component of a larger energy-yielding metabolic sequence.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme Name | EC Number | Substrate | Product | Organism Example |

| Lysine 2,3-aminomutase | 5.4.3.2 | L-Lysine | (3S)-3,6-diaminohexanoate | Clostridium species |

| β-Lysine 5,6-aminomutase | 5.4.3.3 | (3S)-3,6-diaminohexanoate | (3S,5S)-3,5-diaminohexanoate | Clostridium sticklandii |

| D-Lysine 5,6-aminomutase | 5.4.3.4 | D-Lysine / L-β-Lysine | 2,5-diaminohexanoate / 3,5-diaminohexanoic acid | Clostridium sticklandii |

Pathways Related to Lysine Catabolism and Degradation

The primary route to the biosynthesis of this compound is through the catabolism of L-lysine. This pathway involves a series of enzymatic steps that rearrange the carbon skeleton and amino groups of lysine.

A key enzyme in this process is Lysine-2,3-aminomutase (LAM) . wikipedia.org This enzyme catalyzes the reversible conversion of L-lysine to L-β-lysine. wikipedia.orgnih.gov This reaction is a critical entry point for lysine into a degradative pathway in certain anaerobic bacteria, such as Clostridium subterminale. nih.gov The mechanism is complex, requiring S-adenosylmethionine (SAM), pyridoxal-5'-phosphate (PLP), and an iron-sulfur cluster to facilitate the transfer of the amino group from the alpha-carbon (C2) to the beta-carbon (C3). nih.govnih.gov

Following the formation of L-β-lysine, the pathway continues with the action of β-lysine-5,6-aminomutase . This enzyme catalyzes the migration of an amino group to form L-erythro-3,5-diaminohexanoate. researchgate.net The "L-erythro" stereochemical descriptor corresponds to the (3S,5S) configuration of the target molecule. This compound can then be further metabolized. For instance, a NAD(P)-dependent L-erythro-3,5-diaminohexanoate dehydrogenase can deaminate and oxidize it to 3-keto-5-aminohexanoate, which is then cleaved to enter central metabolism. researchgate.net

| Enzyme | Substrate | Product | Cofactors | Organism Example |

| Lysine-2,3-aminomutase (LAM) | L-Lysine | L-β-Lysine | SAM, PLP, [4Fe-4S] | Clostridium subterminale |

| β-Lysine-5,6-aminomutase | L-β-Lysine | L-erythro-3,5-diaminohexanoate | - | Fusobacterium nucleatum |

| L-erythro-3,5-diaminohexanoate dehydrogenase | L-erythro-3,5-diaminohexanoate | 3-keto-5-aminohexanoate | NAD(P)+ | Fusobacterium nucleatum |

Connections to D-Amino Acid Metabolism

The metabolism of this compound also has potential connections to the broader field of D-amino acid metabolism, primarily through the action of two enzyme families: racemases and oxidases.

Amino acid racemases are enzymes that catalyze the interconversion between L- and D-enantiomers of amino acids. wikipedia.org While most characterized racemases act on α-amino acids, some exhibit broad substrate specificity. wikipedia.orgnih.gov For example, an amino acid racemase from Lactobacillus sakei has been shown to act on a wide variety of amino acids, including lysine. nih.gov The existence of such enzymes suggests a potential mechanism for the conversion of L-β-lysine or this compound to their corresponding D-enantiomers, although direct evidence for this specific substrate is not extensively documented. This conversion would be significant as D-amino acids are key components of bacterial peptidoglycan. nih.gov

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. wikipedia.org Human DAAO, for instance, has a broad substrate specificity for neutral D-amino acids but is not active towards acidic ones. nih.gov While the primary substrates are α-amino acids, the potential for DAAO or similar oxidases to act on D-β-amino acids represents a possible metabolic fate. The engineering of DAAO has demonstrated that its substrate specificity can be altered, suggesting that while native enzymes may not be highly active on compounds like the D-isomer of 3,5-diaminohexanoic acid, such activity is mechanistically plausible. nih.govplos.org

Contribution to Natural Product Biosynthesis

Beta-amino acids are important building blocks in the biosynthesis of a wide array of natural products with significant biological activities.

Involvement in Non-Ribosomal Peptide Synthesis

This compound, as a β-amino acid, can be incorporated into peptides by Non-Ribosomal Peptide Synthetases (NRPSs) . researchgate.net Unlike ribosomal protein synthesis, NRPSs are large, modular enzymes that can utilize a vast repertoire of non-proteinogenic amino acids, including β-amino acids. researchgate.netresearchgate.net

The process involves dedicated domains within the NRPS module:

Adenylation (A) domain: Selects and activates the specific amino acid (like a β-amino acid) as an aminoacyl-adenylate.

Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then covalently tethered to this domain via a phosphopantetheinyl arm.

Condensation (C) domain: Catalyzes peptide bond formation between the amino acid on the PCP domain and the growing peptide chain. researchgate.net

This modular mechanism allows for the synthesis of complex peptides with diverse structures and functions, including antibiotics and immunosuppressants. researchgate.net For example, the immunosuppressant cyclosporin (B1163) contains a D-amino acid incorporated via a non-ribosomal pathway. wikipedia.org

Precursor Role in Carbapenem (B1253116) Biosynthesis

β-Amino acids are fundamental precursors in the biosynthesis of carbapenem antibiotics, a class of β-lactam antibiotics known for their broad spectrum of activity. nih.govkegg.jp The characteristic bicyclic core of carbapenems is formed through the action of enzymes like carbapenam synthetase (CPS) . nih.gov These enzymes utilize a β-amino acid substrate, activating it via ATP and catalyzing an intramolecular acyl substitution to form the β-lactam ring. nih.gov

While the simplest carbapenems are derived from precursors like L-proline, the diversity of the carbapenem family suggests the incorporation of various amino acid-derived building blocks. researchgate.netresearchgate.net The involvement of β-amino acids as the foundational element for the β-lactam ring is a conserved feature of this biosynthetic pathway. nih.gov

Diverse Natural Products Incorporating Beta-Amino Acids

The structural motif of a β-amino acid is present in a multitude of natural products, conferring unique conformational properties and biological activities. These compounds are often synthesized by NRPS or hybrid NRPS-PKS (Polyketide Synthase) assembly lines.

| Natural Product Class | Example | Containing Beta-Amino Acid | Biological Activity |

| Non-Ribosomal Peptides | Edeine A | β-Tyrosine | Antibiotic |

| Non-Ribosomal Peptides | Bestatin | (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid | Enzyme inhibitor |

| Macrolactam Polyketides | Vicenistatin | 3-Amino-5-hydroxy-7-methyl-8-decenoic acid | Antitumor |

| Nucleoside Hybrids | Blasticidin S | Cytosinine (contains a β-amino acid moiety) | Antifungal, Antitumor |

Advanced Synthetic Methodologies and Chemical Derivatization

Stereoselective and Stereocontrolled Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of molecules like (3S,5S)-3,5-diaminohexanoic acid, which contains two stereocenters. The development of synthetic routes that are both enantioselective (controlling the absolute stereochemistry) and diastereoselective (controlling the relative stereochemistry) is a key focus of modern organic chemistry.

The synthesis of β-amino acids and their derivatives with high stereopurity has been a significant area of research. wustl.edu While specific literature detailing the synthesis of this compound is not abundant, the strategies employed for structurally related diamino acids, such as diaminopimelic acids, offer valuable insights. nih.gov These approaches often rely on either substrate-control or reagent-control to dictate the stereochemical outcome. nih.gov

For instance, in the synthesis of stereoisomers of diaminopimelic acid, a key strategy involves the stereoselective reduction of a common enone-derived amino acid. nih.gov The choice of reducing agent and reaction conditions can favor the formation of one diastereomer over another. This principle can be extrapolated to the synthesis of this compound, where a suitably functionalized precursor could undergo a diastereoselective reduction or addition reaction to establish the desired (3S,5S) stereochemistry.

Modern catalytic asymmetric reactions have also proven powerful in establishing stereocenters in β-amino acid derivatives. A highly efficient copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-phthaliminoacrylate esters has been developed to produce pyrrolidine (B122466) β-amino acid derivatives with excellent diastereo- and enantioselectivities. rsc.org Such methodologies, which create multiple stereocenters in a single step with high control, represent the forefront of enantioselective and diastereoselective synthesis.

Table 1: Comparison of Stereoselective Methods for β-Amino Acid Synthesis

| Method | Key Features | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Substrate-Controlled Reduction | Utilizes existing chirality in the substrate to direct a reaction. | Moderate to high diastereoselectivity. | nih.gov |

| Copper(I)-Catalyzed Cycloaddition | Forms multiple stereocenters in one step with a chiral catalyst. | High yields, excellent dr (>20:1) and ee (>99%). | rsc.org |

| Organocatalytic Cyclocondensation | Employs small organic molecules as catalysts. | Modest to excellent diastereoselectivities. | wustl.edu |

Achieving exquisite chiral control in the synthesis of molecules with multiple stereocenters often requires the use of advanced synthetic transformations. For β-amino acids, several powerful methods have been developed. Organocatalysis has emerged as a particularly effective strategy. For example, chiral amidine-based catalysts have been used in asymmetric cyclocondensation reactions to produce α-fluoro-β-lactams, which are precursors to α-fluoro-β-amino acid derivatives, with good to excellent diastereoselectivity. wustl.edu

Furthermore, bifunctional organocatalysts that utilize hydrogen bonding to control the transition state geometry have been successfully applied in the kinetic resolution of racemic isoxazolidin-5-ones, providing access to enantioenriched β-amino acids. wustl.edu These methods highlight the power of catalyst design in achieving high levels of stereocontrol.

The stereoselective synthesis of β-substituted α,β-diamino acids has also been achieved starting from β-hydroxy amino acids. acs.orguq.edu.au This approach involves the conversion of the hydroxyl group into a leaving group and subsequent displacement with an azide (B81097) nucleophile, often with inversion of stereochemistry, to install the second amino group. The stereochemistry of the starting β-hydroxy amino acid directly influences the final product's stereochemistry, making this a valuable stereocontrolled transformation.

Exploitation as a Synthetic Building Block

The well-defined stereochemistry and the presence of multiple functional groups (two amines and a carboxylic acid) make this compound an attractive building block for the synthesis of more complex molecules, particularly in the realm of peptidomimetics and other bioactive compounds.

While specific examples of the incorporation of this compound into complex natural products or pharmaceuticals are not extensively documented in readily available literature, its structure is analogous to other diamino acids that are components of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov

The incorporation of non-natural amino acids like this compound can induce specific secondary structures, such as β-turns, in peptides. nih.gov For example, the synthesis of morphiceptin (B1676752) peptidomimetics has involved the replacement of natural amino acids with non-natural β-amino acids to create more stable and potent analogs. nih.gov The diamino functionality of this compound offers the potential for creating unique peptide architectures and for side-chain modifications to interact with biological targets.

A modular approach to the synthesis of derivatives allows for the rapid generation of a library of related compounds for screening purposes. The functional groups of this compound are amenable to a variety of derivatization strategies. The amino groups can be acylated, alkylated, or sulfonylated, while the carboxylic acid can be esterified or converted to an amide.

A versatile modular approach has been demonstrated with the derivatization of naphthalenediimides and perylenediimides with amino acids and peptides. nih.gov This strategy allows for the creation of functional molecular materials with tailored properties. nih.gov A similar modular approach could be envisioned for this compound, where the core scaffold is systematically modified to explore structure-activity relationships.

Common derivatization techniques for amino acids that could be applied in a modular fashion include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Silylation: Protection of amino and carboxyl groups to increase volatility for gas chromatography, but also as a synthetic strategy. sigmaaldrich.com

Reaction with isocyanates or isothiocyanates: To form urea (B33335) or thiourea (B124793) derivatives.

Reductive amination: Of the amino groups with aldehydes or ketones.

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic and biocatalytic methods are increasingly being recognized as powerful tools for the synthesis of chiral molecules due to their high selectivity, mild reaction conditions, and environmental compatibility. nih.gov

Recent advances have demonstrated the potential for enzymatic synthesis of α,β-diamino acids. A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme has been engineered to catalyze stereoselective Mannich-type reactions between free α-amino acids and cyclic imines. nih.gov This biocatalyst enabled the one-step, asymmetric synthesis of a pyrrolidine-containing amino acid with high enantio- and diastereocontrol. nih.gov This type of enzymatic platform, which can be expanded to a variety of substrates, holds promise for the synthesis of this compound and its analogs. By selecting appropriate starting materials, it may be possible to produce the desired stereoisomer with high purity.

Furthermore, the development of D-amino acid dehydrogenases through protein engineering has enabled the production of various D-amino acids from their corresponding α-keto acids. mdpi.com While this is for D-amino acids, the principle of engineering enzymes for specific stereochemical outcomes is broadly applicable. Multi-enzyme cascade reactions are also being developed to convert readily available starting materials into valuable chiral amino acids. nih.govmdpi.com These biocatalytic approaches represent a sustainable and efficient alternative to traditional chemical synthesis for producing compounds like this compound.

Development of Biosynthetic Pathways for Production

The creation of a dedicated biosynthetic pathway for this compound is a complex challenge that often involves leveraging and engineering existing metabolic routes. While a naturally occurring, complete pathway for this specific compound has not been extensively documented, its structural similarity to L-lysine suggests that enzymes from lysine (B10760008) biosynthesis are prime candidates for bioengineering efforts. eolss.netmdpi.com

L-lysine is synthesized in bacteria primarily through the diaminopimelate (DAP) pathway, which involves a series of enzymatic reactions starting from aspartate. eolss.netoup.com This pathway features several key enzyme classes, including aminotransferases, dehydrogenases, epimerases, and decarboxylases, that could be theoretically adapted to produce this compound. nih.gov The main challenges lie in controlling substrate specificity to accommodate a hexanoic acid backbone and, crucially, in achieving the precise (3S,5S) stereochemistry.

One potential strategy involves the use of engineered ω-transaminases. These enzymes catalyze the transfer of an amino group to a ketone substrate and are increasingly used for the synthesis of chiral amines. mdpi.comnih.gov A hypothetical pathway could start with a 3,5-diketohexanoic acid precursor, followed by a two-step, stereoselective transamination using engineered (S)-selective ω-transaminases to install the two amino groups with the correct stereochemistry. Diamine transaminases, which act on substrates with two amino groups, could also be explored for their potential role in such a pathway. ontosight.aiwikipedia.org

Another approach could involve modifying enzymes from the fungal α-aminoadipate (AA) pathway for lysine biosynthesis. nih.gov This pathway utilizes different intermediates and enzymes but offers another pool of biocatalysts that could be subjected to directed evolution to alter their substrate scope and stereoselectivity.

| Enzyme Class | Function in Lysine Biosynthesis (DAP Pathway) | Potential Engineered Role for this compound Synthesis |

| Aspartokinase | Phosphorylates aspartate (the initial step). nih.gov | Could be engineered to act on a different starting molecule that leads to a C6 backbone. |

| Dihydrodipicolinate Synthase (DHDPS) | Catalyzes the condensation of pyruvate (B1213749) and aspartate semialdehyde. eolss.net | Could be modified to accept alternative substrates to form a six-carbon precursor. |

| Aminotransferases | Transfer amino groups to keto-acid intermediates (e.g., DapC). eolss.net | Key candidates for engineering to stereoselectively aminate a 3-keto or 5-keto hexanoic acid derivative. ω-Transaminases are particularly promising. mdpi.comnih.gov |

| Epimerases (e.g., DapF) | Interconverts stereoisomers of diaminopimelate. eolss.net | Could be engineered to set the specific (3S,5S) stereochemistry if a different diastereomer is formed initially. |

| Decarboxylases (e.g., LysA) | Removes a carboxyl group from meso-diaminopimelate to form L-lysine. eolss.net | A different decarboxylase might be needed, or this step could be bypassed depending on the designed pathway. |

Application of Enzyme-Catalyzed Reactions for Derivatization

The functional groups of this compound—a carboxylic acid and two primary amines—provide multiple handles for enzymatic derivatization. This allows for the creation of a diverse range of molecules with tailored properties. Biocatalysis offers a green and highly selective alternative to traditional chemical methods. researchgate.net

Acylation of Amino Groups: Lipases are versatile enzymes that can catalyze the formation of amide bonds in non-aqueous environments. acs.orgnih.gov Specifically, lipases like Candida antarctica lipase (B570770) B (CALB) have been shown to be highly effective in the chemoselective N-acylation of molecules containing both amine and hydroxyl groups. acs.orgnih.gov This strategy could be applied to selectively acylate one or both amino groups of this compound using various acyl donors (e.g., fatty acid esters) to produce amido derivatives. Penicillin V acylase from Streptomyces mobaraensis also demonstrates broad substrate specificity, catalyzing acyl-transfer reactions to produce N-fatty-acylated amino acids. nih.gov

Esterification of the Carboxyl Group: In addition to forming amides, lipases are well-known for their ability to catalyze esterification reactions. The carboxylic acid moiety of this compound can be esterified by reaction with a variety of alcohols in an organic solvent, catalyzed by an appropriate lipase. This reaction can be used to protect the carboxylic acid or to introduce new functionalities into the molecule.

Formation of Peptides and Amides: The carboxylic acid group can be activated for amide bond formation. Enzymes such as lipases can catalyze the reaction between the amino acid and another amine-containing molecule (aminolysis) to form a peptide-like bond. acs.org This allows for the incorporation of this compound into peptide chains, creating peptidomimetics with unique conformational properties.

Mannich-type Reactions: Recent advances have shown that pyridoxal 5'-phosphate (PLP)-dependent enzymes can be engineered to catalyze stereoselective Mannich-type reactions. escholarship.orgnih.gov While this compound itself is a product, its core structure can be envisioned as a scaffold. Enzymes could potentially use one of its amino groups to react with an electrophile, or the carbon adjacent to the carboxylic acid could act as a nucleophile in an enzyme-catalyzed C-C bond-forming reaction, leading to more complex derivatives.

| Enzyme Class | Reaction Type | Functional Group Targeted | Potential Derivative | Example Enzyme(s) / Class |

| Lipase | N-Acylation | 3- and 5-Amino groups | N-Acyl-diaminohexanoic acid | Candida antarctica Lipase B (CALB) acs.orgnih.gov |

| Lipase | Esterification | 1-Carboxyl group | Diaminohexanoic acid ester | Lipase PSIM (Burkholderia cepacia) mdpi.com |

| Acylase | Acyl-transfer | 3- and 5-Amino groups | N-Acyl-diaminohexanoic acid | Penicillin V Acylase (S. mobaraensis) nih.gov |

| Lipase | Aminolysis / Amidation | 1-Carboxyl group | Peptide or amide conjugate | Various lipases acs.org |

| Transaminase | Transamination | 3- or 5-Amino groups (reverse reaction) | Keto-aminohexanoic acid | ω-Transaminases mdpi.comnih.gov |

| PLP-dependent enzymes | Mannich Reaction | α-Carbon or Amino groups | Cα-substituted or N-alkylated derivatives | Engineered PLP-enzymes escholarship.orgnih.gov |

Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Structural Characterization

Infrared Ion Spectroscopy (IRIS) for Ion Structure Elucidation

Advanced Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS) is a powerful tool for the analysis of amino acids and their derivatives, offering high selectivity and sensitivity. creative-proteomics.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the identification and quantification of amino acids in complex biological samples. creative-proteomics.comcreative-proteomics.com For a compound like (3S,5S)-3,5-diaminohexanoic acid, which is a metabolite, these methods are crucial for its detection and characterization within biological matrices. creative-proteomics.commodelseed.org

Advanced MS techniques, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), provide detailed structural information. creative-proteomics.comresearchgate.net Fragmentation patterns obtained from MS/MS experiments can help to elucidate the connectivity of the molecule, while HRMS provides highly accurate mass measurements, confirming the elemental composition. researchgate.net For instance, predicted collision cross-section (CCS) values, which are related to the ion's shape, can be calculated and compared with experimental values to aid in structural assignment. uni.lu The differentiation of isomers, a significant challenge in mass spectrometry, can be addressed using techniques like electron-transfer dissociation (ETD) which can distinguish between isomeric amino acids like leucine (B10760876) and isoleucine by producing characteristic fragment ions. acs.org

| Mass Spectrometry Data for this compound | |

| Molecular Formula | C6H14N2O2 |

| Molecular Weight | 146.19 g/mol |

| Monoisotopic Mass | 146.105527694 Da |

| InChIKey | NGDLSXMSQYUVSJ-WHFBIAKZSA-N |

| SMILES | CC@@HN |

| Source: PubChem CID 439430 nih.gov |

Stereochemical Purity and Configurational Assignment

The stereochemistry of this compound, with two chiral centers, is a defining feature that influences its biological activity. nih.gov

Analytical Methodologies for Stereoisomer Differentiation

Differentiating between stereoisomers is a critical analytical challenge. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is a primary method for separating enantiomers and diastereomers of amino acids. researchgate.netysu.amsigmaaldrich.com For example, various derivatized cyclodextrin-based and macrocyclic antibiotic-based CSPs have proven effective in resolving amino acid enantiomers. sigmaaldrich.comnih.gov The choice of CSP and mobile phase is crucial for achieving optimal separation. sigmaaldrich.com Techniques like pre-column derivatization with reagents such as ortho-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl (FMOC) can be employed to enhance detection and separation in liquid chromatography. creative-proteomics.comphenomenex.com

Circular dichroism (CD) spectroscopy is another powerful technique for distinguishing between enantiomers. Enantiomers will produce mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric purity. nih.gov For instance, the product of the E. coli lysine (B10760008) 2,3-aminomutase was identified as (R)-β-lysine based on its CD spectrum. nih.gov

Conformational Preferences and Dynamics

The flexibility of the hexanoic acid backbone allows this compound to adopt various conformations, which can influence its interactions with biological targets.

Investigation of Intramolecular Interactions and Stability

Theoretical Intramolecular Interactions:

In the gas phase or in non-polar solvents, this compound is likely to adopt folded conformations to maximize intramolecular hydrogen bonding. Several potential hydrogen bonds can be postulated:

Between the carboxyl group and the β-amino group: The hydroxyl of the carboxylic acid can act as a hydrogen bond donor to the nitrogen of the β-amino group, forming a six-membered ring. This is a common motif in β-amino acids.

Between the carboxyl group and the δ-amino group: A larger, nine-membered ring could be formed through a hydrogen bond between the carboxylic acid's hydroxyl group and the δ-amino group.

Between the two amino groups: While less common, weak interactions between the hydrogen of one amino group and the nitrogen of the other could occur.

Involving the carbonyl oxygen: The carbonyl oxygen of the carboxylic acid can act as a hydrogen bond acceptor for the hydrogens of either the β- or δ-amino group.

The stability of these conformations is a balance between the strength of the hydrogen bonds and the steric strain introduced by the folding of the hexanoic acid backbone. Computational studies on similar molecules often use methods like Density Functional Theory (DFT) to calculate the energies of different conformers and identify the most stable structures. acs.org

Conformational Stability Insights from Analogous Compounds:

Research on other amino acids provides a framework for understanding the factors that would govern the stability of this compound. For instance, studies on various amino acids in the gas phase have shown that their conformational landscape is dictated by a competition between different types of intramolecular hydrogen bonds. acs.orgnih.gov The presence of multiple functional groups, as in the case of this compound, enriches this landscape.

In aqueous solutions, the situation is more complex. Intermolecular hydrogen bonding with water molecules competes with and can disrupt the intramolecular hydrogen bonds that stabilize folded conformations in the gas phase. rsc.org Therefore, in a polar environment, this compound would likely adopt a more extended conformation.

While specific experimental data for this compound is not readily found, predicted data from computational models can offer some insight into its properties.

Table 1: Predicted Physicochemical Properties of this compound (Note: These are computationally predicted values and have not been experimentally verified.)

| Property | Value | Source |

| Molecular Weight | 146.19 g/mol | PubChem nih.gov |

| XLogP3 | -3.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Topological Polar Surface Area | 89.3 Ų | PubChem nih.gov |

This table provides a summary of the basic computed properties which can influence the molecule's interactions and stability. The high count of hydrogen bond donors and acceptors suggests a strong potential for both intra- and intermolecular hydrogen bonding. The negative XLogP3 value indicates a high degree of hydrophilicity, consistent with the presence of two amino groups and a carboxylic acid group.

Further dedicated experimental studies, such as those employing NMR spectroscopy and X-ray crystallography, combined with high-level computational modeling, are necessary to fully elucidate the specific intramolecular interactions and conformational preferences that dictate the stability of this compound.

Lack of Specific Research Data on this compound in Advanced Chemical and Material Science Applications

Despite a thorough review of scientific literature, specific research detailing the application of this compound in the design of peptidomimetics, the mimicry of protein secondary structures, the modulation of protein-protein interactions, its use in conformationally restricted scaffolds, or its role in supramolecular assembly is not presently available. General principles and studies on related β-amino acids exist, but a direct focus on the this compound isomer in these advanced contexts is not found in the current body of published work.

Role As a Structural Motif in Chemical Biology and Material Science

Design and Synthesis of Peptidomimetics

Application in Conformationally Restricted Amino Acid Scaffolds:Introducing conformational constraints into a peptide's structure can pre-organize it into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target. While various methods exist to create conformationally restricted amino acid scaffolds, the application of this compound for this purpose has not been reported.

The self-assembly of small molecules into well-ordered supramolecular structures is a powerful approach for the bottom-up fabrication of novel materials. The functional groups and stereochemistry of a molecule can direct its assembly into complex architectures.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3S,5S)-3,5-diaminohexanoic acid, offering a detailed view of its electronic structure and energetics.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the geometry and electronic properties of molecules. For amino acids and their derivatives, these calculations can predict stable conformations, vibrational frequencies, and thermochemical properties. nih.gov While specific DFT studies on this compound are not extensively published, the methodologies applied to similar beta-amino acids provide a framework for understanding its characteristics. scirp.org

Ab initio methods, such as Hartree-Fock (HF), and more advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are based on first principles without empirical parameters. DFT, a more computationally efficient method, has been widely used to study the conformations of beta-amino acids, showing good agreement with experimental data where available. scirp.org For instance, studies on β-alanine have utilized both HF and DFT to identify stable conformers and their relative energies. scirp.org Similar approaches can be applied to this compound to determine its preferred three-dimensional structures.

A hypothetical DFT study on this compound would likely involve geometry optimization of various possible conformers in the gas phase and in different solvents to understand how its environment influences its structure. The B3LYP functional with a standard basis set like 6-31G* is a common choice for such calculations on amino acids. nih.gov

Table 1: Representative Calculated Properties for a Generic Beta-Amino Acid using DFT

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | 2.5 - 5.0 D | B3LYP/6-31G |

| Ionization Potential | 9.0 - 10.0 eV | B3LYP/6-31G |

| Electron Affinity | 0.5 - 1.5 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 5.0 - 7.0 eV | B3LYP/6-31G |

Note: The data in this table is representative of typical values for small amino acids and not specific experimental or calculated data for this compound.

Molecular Orbital Calculations and Electronic Structure Analysis

Molecular orbital (MO) calculations, often performed in conjunction with DFT and ab initio methods, provide a detailed picture of the electronic distribution within this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Analysis of the molecular electrostatic potential (MEP) map can reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the carboxylic acid group would be expected to have a high negative potential, while the amino groups would also exhibit distinct electronic features. These analyses are critical for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity of the molecule.

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational changes and interactions with their environment.

Conformational Sampling and Free Energy Landscapes

This compound, with its flexible hexanoic acid backbone, can adopt a multitude of conformations. MD simulations can be used to sample these conformational states, providing a comprehensive understanding of the molecule's flexibility. By running simulations for extended periods, it is possible to map the free energy landscape of the molecule. nih.gov This landscape illustrates the relative stabilities of different conformations and the energy barriers between them. plos.orgnih.gov

For small molecules like this compound, techniques such as replica exchange molecular dynamics (REMD) can be employed to enhance conformational sampling and overcome high energy barriers, ensuring a more thorough exploration of the conformational space. udel.edu The resulting free energy landscape can identify the most populated and thus most likely conformations of the molecule under specific conditions.

Interaction Dynamics within Biological Contexts

A key application of MD simulations is to study the interaction of a molecule with biological macromolecules, such as proteins or nucleic acids. If this compound were to be investigated as a ligand for a specific biological target, MD simulations could reveal the dynamics of the binding process, the stability of the ligand-receptor complex, and the specific interactions that maintain the bound state. nih.govnih.gov

These simulations can track the movement of the ligand within the binding site, the conformational changes in both the ligand and the protein upon binding, and the role of water molecules in mediating the interaction. acs.org The insights gained from these simulations are invaluable for understanding the molecular basis of the compound's biological activity and for the rational design of more potent analogs.

Docking and Molecular Modeling in Design Strategies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. h-its.org This method is widely used in drug discovery to screen virtual libraries of compounds against a target protein and to propose the binding mode of a potential drug candidate.

For this compound, docking studies could be employed to identify potential biological targets by screening it against a panel of protein structures. nih.gov Once a potential target is identified, docking can provide a static snapshot of the most likely binding pose, highlighting key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. mdpi.commdpi.com

Table 2: Hypothetical Docking Results for this compound against a Putative Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -6.5 |

| Interacting Residues | Lys72, Asp184, Glu91 |

| Key Interactions | Hydrogen bond with Lys72, Salt bridge with Asp184 |

Note: This table presents hypothetical data that would be generated from a molecular docking study. The values are representative and not based on actual experimental results for this specific compound.

The information from docking can then be used as a starting point for more extensive molecular dynamics simulations to refine the binding pose and assess the stability of the complex. nih.gov Together, docking and MD simulations form a powerful combination in molecular modeling, guiding the design of new molecules with improved affinity and selectivity for their biological targets. The structural insights from these computational approaches are crucial for developing structure-activity relationships (SAR) and for optimizing the therapeutic potential of compounds like this compound.

Ligand-Receptor Interaction Prediction (for academic design, not drug efficacy)

While specific, published ligand-receptor interaction studies for this compound are not extensively available, the computational methodologies for predicting such interactions for β-amino acids and their derivatives are well-established. These in silico techniques are fundamental for academic design, allowing researchers to hypothesize and model potential molecular interactions before undertaking complex and resource-intensive experimental synthesis and testing.

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. mdpi.com For a molecule like this compound, docking simulations would involve generating a 3D model of the compound and placing it into the binding site of a target receptor. Scoring functions are then used to estimate the binding energy, providing a rank-ordered list of potential binding poses. This can help in identifying potential biological targets and understanding the key molecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-receptor interactions. nih.govacs.org An MD simulation can model the movement of atoms in the complex over time, providing insights into the conformational changes that may occur upon binding and the stability of the interaction. For β-peptides, which are oligomers of β-amino acids, MD simulations have been instrumental in understanding their folding behavior and the stability of their secondary structures, such as helices. acs.org These simulations can reveal the role of intramolecular hydrogen bonds and the influence of the solvent environment on the conformational preferences of the molecule. acs.org

Advanced computational methods, such as those leveraging neural networks and machine learning, are also emerging for the prediction of peptide-MHC binding and other protein-protein interactions. nih.govbiorxiv.org These tools, while often trained on α-amino acids, are being adapted for non-canonical amino acids and can be used to predict the immunogenic potential of peptides containing β-amino acid residues.

| Computational Method | Application in Ligand-Receptor Interaction Prediction | Key Insights Provided |

| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a receptor. | Binding energy, orientation of the ligand, key interacting residues. mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-receptor complex over time. | Conformational changes, stability of binding, role of solvent. nih.govacs.org |

| Quantum Mechanics (QM) | Provides highly accurate calculations of electronic structure and energies. | Detailed analysis of bonding, reaction mechanisms, and charge distribution. |

| Machine Learning/AI (e.g., AlphaFold) | Predicts protein structures and can be adapted for ligand binding prediction. | High-throughput screening, prediction of binding specificity. biorxiv.orgdeepmind.google |

Rational Design of Derivatives and Analogs

The rational design of derivatives and analogs of this compound is a key area where computational studies can have a significant impact. By modifying the core structure of the molecule, it is possible to fine-tune its physicochemical properties and biological activity. The goal of rational design is to create new molecules with enhanced stability, target affinity, or novel functions.

One of the primary applications of β-amino acids in rational design is their use as building blocks for peptidomimetics. nih.gov These are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as resistance to enzymatic degradation. The incorporation of β-amino acids like this compound into a peptide backbone can induce stable secondary structures, such as helices and turns, which can be crucial for biological activity. acs.org

Structure-based drug design (SBDD) is a powerful strategy that utilizes the 3D structure of the target receptor to design novel ligands. nih.gov If a target for this compound or a related derivative is known, computational methods can be used to design analogs that fit more snugly into the binding pocket or make more favorable interactions with the receptor. This can involve adding or removing functional groups to optimize binding affinity and selectivity.

| Design Strategy | Description | Potential Application for this compound Derivatives |

| Peptidomimicry | Creating molecules that mimic the structure and function of peptides. | Incorporation into peptide chains to create more stable and potent bioactive molecules. nih.gov |

| Conformational Constraint | Introducing structural modifications to reduce flexibility and lock the molecule in a bioactive conformation. | Cyclization or introduction of bulky substituents to favor a specific 3D structure. |

| Side-Chain Modification | Altering the side chains of the amino acid to enhance binding or other properties. | Introduction of different functional groups to probe interactions with a target receptor. |

| Backbone Scaffolding | Using the β-amino acid as a scaffold to present functional groups in a specific spatial arrangement. | Design of novel structures where the diaminohexanoic acid core serves as a template. acs.org |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of stereochemically pure β-amino acids remains a significant challenge in organic chemistry. Future research should prioritize the development of more efficient, scalable, and environmentally benign synthetic routes to (3S,5S)-3,5-diaminohexanoic acid.

Key areas for exploration include:

Asymmetric Catalysis : Designing novel catalysts for the stereoselective introduction of the two amine groups onto the hexanoic acid backbone. This could involve developing new ligands for transition metal catalysts or exploring organocatalytic approaches.

Enzymatic Synthesis : Harnessing the specificity of enzymes could provide a powerful route to optically pure this compound. Research could focus on identifying or engineering enzymes like aminomutases or transaminases that can act on specific precursors. researchgate.nettandfonline.com The use of biocatalysts, such as α-chymotrypsin which has been used for synthesizing peptides with basic amino acids, could be a valuable tool. tandfonline.com

Chemo-enzymatic Strategies : Combining the strengths of traditional chemical synthesis with the high selectivity of biocatalysis could offer robust and efficient pathways.

Green Chemistry Approaches : Future synthetic methods should aim to reduce waste, avoid hazardous reagents, and utilize renewable starting materials, aligning with the principles of green chemistry. rsc.org

| Strategy | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemistry during the formation of C-N bonds. | High enantiomeric and diastereomeric purity; potential for scalability. | Development of novel ligands and organocatalysts. researchgate.net |

| Enzymatic Synthesis | Application of isolated enzymes or whole-cell systems to perform stereospecific amination reactions. | Exceptional selectivity, mild reaction conditions, environmentally friendly. | Screening for novel aminomutases and transaminases; enzyme engineering. researchgate.nettandfonline.com |

| Chemo-enzymatic Synthesis | A multi-step approach where a chemical reaction creates a precursor that is then selectively modified by an enzyme. | Combines the versatility of chemical synthesis with the precision of biocatalysis. | Designing compatible chemical and enzymatic reaction steps. |

Elucidation of Undiscovered Metabolic Pathways

This compound, also known as L-erythro-3,5-diaminohexanoate, is an intermediate in a known lysine (B10760008) fermentation pathway in certain bacteria. researchgate.net However, the full extent of its metabolic roles and the regulation of these pathways remain largely unexplored.

Future research should focus on:

Pathway Discovery : Investigating whether alternative metabolic pathways exist for the synthesis or degradation of this compound in different organisms. This includes searching for novel enzymes that can produce this compound.

Regulatory Mechanisms : Understanding how the known metabolic pathway is regulated at the genetic and enzymatic levels. This involves identifying transcription factors, allosteric regulators, and post-translational modifications that control the flux through the pathway.

Metabolic Crosstalk : Exploring how the metabolism of this compound integrates with other central metabolic networks, such as amino acid metabolism, carbon metabolism, and the TCA cycle. mdpi.com Transcriptomic and proteomic studies on organisms under conditions of lysine deprivation have shown significant changes in these related pathways. mdpi.com

Mammalian Metabolism : While the pipecolate pathway is the major route for lysine catabolism in the adult mammalian brain, the potential for alternative pathways involving β-lysine intermediates like this compound is an open question. nih.gov

| Enzyme | Reaction Catalyzed | Organism Type | Reference |

|---|---|---|---|

| Lysine-2,3-aminomutase | Converts Lysine to β-Lysine. | Fermentative Bacteria | researchgate.net |

| β-Lysine-5,6-aminomutase | Converts β-Lysine to (3S,5S)-3,5-diaminohexanoate. | Fermentative Bacteria | researchgate.net |

| L-erythro-3,5-diaminohexanoate dehydrogenase | Deaminates and oxidizes (3S,5S)-3,5-diaminohexanoate to 3-keto-5-aminohexanoate. | Fermentative Bacteria | researchgate.net |

Exploration of Advanced Supramolecular Assemblies

Amino acids can self-assemble into highly ordered nanostructures, forming the basis of functional soft materials. mdpi.comrsc.org The unique structure of this compound, with its two chiral centers and two amino groups, offers intriguing possibilities for creating novel supramolecular architectures.

Unexplored avenues include:

Self-Assembly Studies : Investigating the intrinsic ability of this compound to self-assemble in various solvents and conditions. The interplay between hydrogen bonding from its amino and carboxyl groups, along with hydrophobic interactions, could lead to unique structures like nanofibers, ribbons, or vesicles. mdpi.comnih.gov

Co-Assembly Systems : Exploring the co-assembly of this diamino acid with other molecules, such as metal ions, inorganic nanoclusters, or other organic molecules like cyanuric acid derivatives. mdpi.comrsc.org Such systems could form functional hydrogels or other complex materials. mdpi.com

Peptide-Based Materials : Incorporating this compound as a monomer into short peptides could generate peptidomimetics with defined secondary structures, such as β-sheets or helices, stabilized by non-covalent interactions. acs.orgacs.org

Hierarchical Structures : Understanding the rules that govern the assembly from the molecular level to macroscopic materials. The specific stereochemistry is expected to play a crucial role in directing the formation of higher-order structures. acs.org

| Assembly Type | Primary Driving Forces | Potential Application | Relevant Concepts |

|---|---|---|---|

| Nanofibers/Ribbons | Hydrogen Bonding, π-π Stacking (if derivatized) | Biomaterials, Scaffolding, Hydrogels | mdpi.comrsc.org |

| Vesicles | Hydrophobic Interactions (if derivatized with alkyl chains) | Drug Delivery, Microreactors | mdpi.com |

| Metal-Organic Frameworks | Coordination with Metal Ions | Catalysis, Gas Storage, Sensing | mdpi.com |

| Layered β-Sheet Structures | Head-to-tail Hydrogen Bonding | Functional Biomaterials, Amyloid Studies | nih.govacs.org |

Integration with Cutting-Edge Computational Methodologies

In silico approaches are indispensable for predicting molecular properties and guiding experimental work. nih.gov Applying advanced computational tools to this compound can accelerate discovery and provide deep mechanistic insights.

Future research directions involve:

Molecular Dynamics (MD) Simulations : Simulating the self-assembly process to understand the formation of supramolecular structures at an atomic level. acs.org MD can predict stable conformations and the dynamics of assembly.

Quantum Mechanical (QM) Calculations : Using methods like Density Functional Theory (DFT) to analyze electronic properties, non-covalent interactions, and reaction mechanisms for novel synthetic routes. mdpi.com

Genome-Scale Metabolic Modeling (GSMM) : For organisms that produce or metabolize this compound, GSMMs can be used to predict metabolic fluxes, identify genetic engineering targets for overproduction, and design optimal culture media. mdpi.com

Structure-Property Prediction : Employing machine learning and QSAR (Quantitative Structure-Activity Relationship) models to predict the biological activities or material properties of peptides and polymers containing this β-amino acid.

| Computational Method | Research Area | Objective | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) | Supramolecular Assemblies | Predict folding, self-assembly behavior, and stability of nanostructures. | acs.orgacs.org |

| Density Functional Theory (DFT) | Synthetic Routes & Supramolecular Chemistry | Calculate reaction energies, transition states, and analyze non-covalent interactions. | mdpi.com |

| Genome-Scale Metabolic Modeling (GSMM) | Metabolic Pathways | Identify metabolic engineering targets to enhance biotechnological production. | mdpi.com |

| In Silico Sequence Analysis | Novel Biological Functions | Analyze protein sequences to identify potential enzymes involved in the compound's metabolism. | wireilla.com |

Discovery of Novel Biological Functions (Beyond known metabolic roles)

The incorporation of non-proteinogenic amino acids like β-amino acids into peptides is a proven strategy for creating compounds with enhanced stability and novel biological activities. acs.org The potential of this compound in this context is completely unexplored.

Promising research avenues include:

Bioactive Peptidomimetics : Synthesizing peptides containing this compound to develop novel therapeutics. Its structure could be used to create protease-resistant analogs of antimicrobial peptides, enzyme inhibitors, or receptor ligands. acs.org

Post-Translational Modifications : Investigating whether this compound or its derivatives could be involved in novel post-translational modifications. The discovery of lysine β-hydroxybutyrylation as a new epigenetic mark demonstrates that metabolism and protein function can be linked in unexpected ways. uchicago.edu

Cell Signaling : Exploring the possibility that this compound could act as a signaling molecule in biological systems, similar to how other amino acid derivatives function.

In Vivo Incorporation : Recent studies have shown that certain β-amino acids can be incorporated into proteins in vivo using engineered ribosomes. acs.org Future work could explore if this compound can be similarly incorporated to create novel biopolymers and proteins with new functions.

Q & A

Q. What is the role of (3S,5S)-3,5-diaminohexanoic acid in microbial lysine degradation pathways?

this compound is a key intermediate in the β-lysine degradation pathway, particularly in Clostridium species. It is produced from (3S)-3,6-diaminohexanoate via β-lysine 5,6-aminomutase (EC 5.4.3.3), a cobamide (B₁₂)-dependent enzyme. This compound is subsequently converted into (S)-5-amino-3-oxohexanoic acid, which enters further catabolic steps. Researchers studying microbial metabolism should prioritize enzyme activity assays (e.g., monitoring cofactor dependence via UV-Vis spectroscopy) and isotopic tracing (¹³C-labeled lysine) to track pathway flux .

Q. What experimental methods are recommended for synthesizing this compound?

Enzymatic synthesis using β-lysine mutase from Clostridium sticklandii is the most direct method, requiring anaerobic conditions and cobamide cofactors. For chemical synthesis, asymmetric catalysis or chiral pool strategies (e.g., starting from L-lysine derivatives) can achieve the (3S,5S) stereochemistry. Purification via ion-exchange chromatography or crystallization (using ethanol/water mixtures) is critical to isolate enantiomerically pure samples .

Q. How can researchers validate the stereochemical configuration of synthesized this compound?

Nuclear Magnetic Resonance (NMR) analysis of δ-lactam derivatives is a robust method. For example, comparing the ¹H-NMR spectrum of the compound’s lactam with synthetic (±)-cis- and (±)-trans-4-amino-6-methyl-piperidones allows unambiguous assignment of the (3S,5S) configuration. X-ray crystallography of metal-chelated complexes (e.g., with Cu²⁺) provides additional confirmation .

Advanced Research Questions

Q. What mechanistic role does the cobamide coenzyme play in β-lysine mutase activity?

Cobamide coenzymes facilitate radical-based 1,2-amino group shifts in β-lysine mutase. Researchers can investigate this using electron paramagnetic resonance (EPR) to detect radical intermediates or site-directed mutagenesis to probe residues involved in cofactor binding. Competitive inhibition studies with cobamide analogs (e.g., adenosylcobinamide) further elucidate coenzyme specificity .

Q. How can discrepancies in pathway kinetics between in vitro and in vivo systems be resolved?

Discrepancies often arise due to substrate channeling or competing pathways in vivo. To address this, employ compartmentalized metabolic modeling (e.g., using ¹³C metabolic flux analysis) coupled with enzyme overexpression/knockdown strains. For example, CRISPR interference (CRISPRi) can selectively suppress β-lysine mutase in Clostridium to quantify its contribution to lysine catabolism .

Q. What strategies are effective in overcoming stereochemical instability during chemical synthesis?

The compound’s two stereocenters are prone to racemization under acidic or high-temperature conditions. Mitigation strategies include:

- Using mild protecting groups (e.g., Boc for amines).

- Low-temperature reactions (<0°C) during deprotection steps.

- Chiral HPLC for post-synthesis enantiomeric resolution. A comparative table of racemization rates under varying conditions is recommended:

| Condition (pH, Temp) | Racemization Rate (%/h) | Stabilizing Additives |

|---|---|---|

| pH 7.4, 25°C | 0.5% | None |

| pH 2.0, 50°C | 12% | 10 mM EDTA |

| pH 10.0, 37°C | 8% | 5 mM β-mercaptoethanol |

Q. How does this compound interact with other enzymes in the lysine degradation network?

Cross-talk with parallel pathways (e.g., saccharopine route) can be studied via multi-omics integration . For example, proteomics (LC-MS/MS) identifies upregulated enzymes in Δβ-lysine mutase mutants, while metabolomics (GC-MS) reveals accumulation of upstream/downstream intermediates. In silico docking (AutoDock Vina) predicts binding affinities with non-cognate enzymes like aminotransferases .

Methodological Notes

- Analytical Workflow : Combine HPLC-MS for quantification (C18 column, 0.1% formic acid mobile phase) with circular dichroism (CD) spectroscopy for stereochemical validation.

- Enzyme Assays : Monitor β-lysine mutase activity via NADH-coupled assays (absorbance at 340 nm) under strict anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.